molecular formula C26H29BrN2O5 B12022857 5-(3-bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3-bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12022857
M. Wt: 529.4 g/mol
InChI Key: ASVFNERXXMBKLU-ZNTNEXAZSA-N
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Description

5-(3-bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
  • 5-(3-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(3-bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups. The presence of the bromophenyl group, hydroxy group, and morpholinyl group in a single molecule provides unique chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C26H29BrN2O5

Molecular Weight

529.4 g/mol

IUPAC Name

(4E)-5-(3-bromophenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H29BrN2O5/c1-17-15-20(33-2)7-8-21(17)24(30)22-23(18-5-3-6-19(27)16-18)29(26(32)25(22)31)10-4-9-28-11-13-34-14-12-28/h3,5-8,15-16,23,30H,4,9-14H2,1-2H3/b24-22+

InChI Key

ASVFNERXXMBKLU-ZNTNEXAZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)Br)/O

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)Br)O

Origin of Product

United States

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